![molecular formula C26H46N2O B3336807 N-(4-Methylphenyl)-N'-octadecylurea CAS No. 38428-70-5](/img/structure/B3336807.png)
N-(4-Methylphenyl)-N'-octadecylurea
Overview
Description
N-(4-Methylphenyl)-N'-octadecylurea (MOU) is a synthetic compound that belongs to the class of urea derivatives. It is a white crystalline solid that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Scientific Research Applications
N-(4-Methylphenyl)-N'-octadecylurea has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, N-(4-Methylphenyl)-N'-octadecylurea has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied as a potential drug delivery system due to its ability to form stable complexes with drugs. In material science, N-(4-Methylphenyl)-N'-octadecylurea has been used as a surfactant and dispersant for nanoparticles and as a lubricant additive. In agriculture, N-(4-Methylphenyl)-N'-octadecylurea has been studied as a plant growth regulator and as a pesticide.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-N'-octadecylurea is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of membrane integrity. N-(4-Methylphenyl)-N'-octadecylurea has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, carbonic anhydrase, and tyrosinase. It has also been shown to disrupt the membrane integrity of bacteria and viruses, leading to their death.
Biochemical and physiological effects:
N-(4-Methylphenyl)-N'-octadecylurea has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-Methylphenyl)-N'-octadecylurea can induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria. In vivo studies have shown that N-(4-Methylphenyl)-N'-octadecylurea can reduce tumor growth in mice and improve the survival rate of infected animals. N-(4-Methylphenyl)-N'-octadecylurea has also been shown to have anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
N-(4-Methylphenyl)-N'-octadecylurea has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-(4-Methylphenyl)-N'-octadecylurea also has some limitations, such as its low water solubility and potential toxicity. Therefore, precautions should be taken when handling N-(4-Methylphenyl)-N'-octadecylurea, and further studies are needed to determine its safety profile.
Future Directions
There are several future directions for the study of N-(4-Methylphenyl)-N'-octadecylurea. One direction is to investigate its potential as a drug delivery system for various drugs. Another direction is to study its potential as a plant growth regulator and pesticide. Additionally, further studies are needed to determine its safety profile and potential toxic effects. Finally, the development of new synthesis methods and the optimization of reaction conditions could lead to improved yields and new derivatives of N-(4-Methylphenyl)-N'-octadecylurea with enhanced properties.
Conclusion:
In conclusion, N-(4-Methylphenyl)-N'-octadecylurea is a synthetic compound that has potential applications in various fields, including medicinal chemistry, material science, and agriculture. Its mechanism of action involves the inhibition of enzymes and the disruption of membrane integrity. N-(4-Methylphenyl)-N'-octadecylurea has several biochemical and physiological effects, including antitumor, antiviral, and antibacterial activities. N-(4-Methylphenyl)-N'-octadecylurea has several advantages for lab experiments, but precautions should be taken when handling it. Finally, there are several future directions for the study of N-(4-Methylphenyl)-N'-octadecylurea, including its potential as a drug delivery system, plant growth regulator, and pesticide.
properties
IUPAC Name |
1-(4-methylphenyl)-3-octadecylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-27-26(29)28-25-21-19-24(2)20-22-25/h19-22H,3-18,23H2,1-2H3,(H2,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUBGRZSKZFJBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304122 | |
Record name | N-(4-Methylphenyl)-N'-octadecylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylphenyl)-N'-octadecylurea | |
CAS RN |
38428-70-5 | |
Record name | NSC164274 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methylphenyl)-N'-octadecylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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